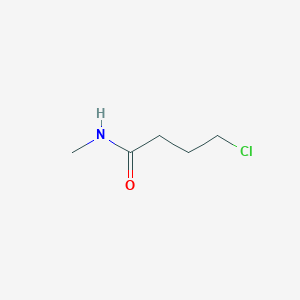
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to possess anti-inflammatory, antioxidant, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Oxidation Studies in Alcoholic Solvents Jurd and Wong (1981) studied the oxidation of certain benzylphenol compounds, including those resembling the structure of the target compound. This research contributes to understanding the chemical behavior and potential applications of such compounds in various oxidation reactions (Jurd & Wong, 1981).
Synthesis of Isomers and Raloxifene Hydrochloride Liao Qing-jiang (2003) focused on synthesizing isomers of 6-methoxy-2-(4-methoxyphenyl)benzothiophene, an important intermediate for the synthesis of raloxifene hydrochloride. This showcases the role of similar compounds in pharmaceutical synthesis (Liao Qing-jiang, 2003).
Synthesis of Carcinogenic Metabolites Kumar (2001) described the synthesis of certain benzothiophene derivatives, which are potential carcinogens. Understanding the synthesis of these compounds is crucial in studying their biological effects and potential risks (Kumar, 2001).
Synthesis of Arzoxifene Ji Ya-fei (2011) conducted research on synthesizing arzoxifene, a selective estrogen receptor modulator, starting from similar benzothiophene compounds. This highlights the pharmaceutical applications of such compounds (Ji Ya-fei, 2011).
Chemical Behavior Under Acidolysis Ye and Yokoyama (2021) investigated the acidolysis of C6-C2-type compounds, including those structurally related to the target compound. This study aids in understanding the chemical reactions and potential applications of such compounds in various chemical processes (Ye & Yokoyama, 2021).
Eigenschaften
IUPAC Name |
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5S/c1-25-16-6-4-15(5-7-16)23-22(28-18-10-8-17(26-2)9-11-18)20-13-12-19(27-3)14-21(20)29(23)24/h4-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCCBWXZQOBLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)OC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

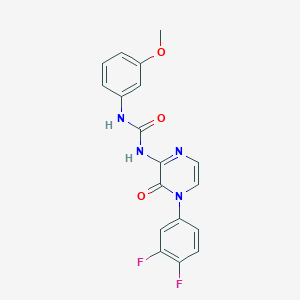
![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)
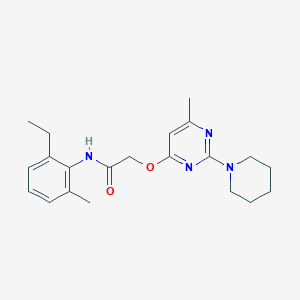

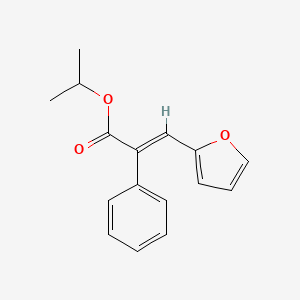
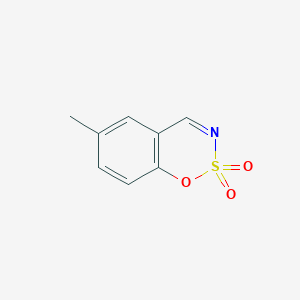
![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)
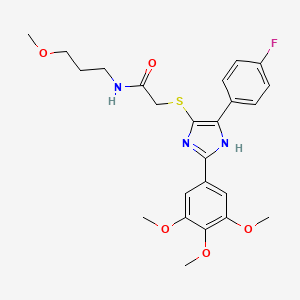

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)
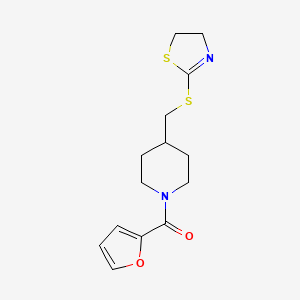
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)
